molecular formula C10H15N5 B11729149 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11729149
M. Wt: 205.26 g/mol
InChI Key: TUULSKPAKUNETK-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as chromatography and crystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium, H₂O₂ in alkaline medium.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: SOCl₂ in dichloromethane (DCM), bromine (Br₂) in acetic acid.

Major Products

Scientific Research Applications

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound binds to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function. This inhibition disrupts the folate pathway, leading to the death of the parasite[7][7]. Similarly, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium species .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine.

    1,3-dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar chemical properties.

    1,4-dimethyl-3-nitro-1H-pyrazole: A nitro-substituted pyrazole with distinct reactivity.

Uniqueness

This compound is unique due to its dual methyl substitution, which enhances its stability and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9/h5-7H,4H2,1-3H3,(H,11,13)

InChI Key

TUULSKPAKUNETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C)C

Origin of Product

United States

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